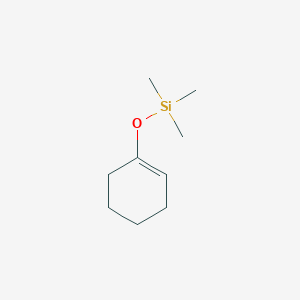

Silane, (1-cyclohexen-1-yloxy)trimethyl-

概要

説明

Silane, (1-cyclohexen-1-yloxy)trimethyl-, is a compound that falls within the broader category of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest in various fields of chemistry due to their unique properties and potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of organosilicon compounds often involves the manipulation of silicon-containing precursors. For instance, the liquid-phase pyrolysis of methoxytris(trimethylsilyl)silane can lead to the formation of complex silanes, as demonstrated in the production of octakis(trimethylsilyl)cyclotetrasilane . Similarly, the synthesis of triorganyl(2,4,6-trimethoxyphenyl)silanes involves the use of acid-labile protecting groups for silicon, which can be selectively cleaved to obtain useful chlorosilanes . The generation of silylium ion intermediates from 1-hydroxyalkyl-tris(trimethylsilyl)silanes under strong acid conditions is another example of the synthetic strategies employed in organosilicon chemistry .

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite diverse, with some exhibiting interesting geometries such as planar four-membered rings . X-ray crystallography and NMR spectroscopy are common techniques used to characterize these structures. For example, the crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane has been determined, providing insights into the ligand's potential for transition-metal coordination chemistry .

Chemical Reactions Analysis

Organosilicon compounds can undergo a variety of chemical reactions. The reaction of 1-sila-2,4-cyclohexadiene with tert-butyllithium/trimethylchlorosilane showcases multiple reaction types, including nucleophilic substitution and silicon-carbon bond cleavage . Hydroboration of bis(trimethylsilylethynyl)silanes with 9-borabicyclo(3.3.1)nonane offers a route to 1-sila-3-cyclopentenes and 1-sila-2,4-cyclopentadienes, demonstrating the versatility of organosilicon compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by the silicon atoms and the organic groups attached to them. These compounds are often stable and can be easy to handle, as seen with the silylation reagents that are neither moisture nor air sensitive . The electronic properties of these compounds can also be noteworthy, with some showing promise as electronic materials for organic light emitting devices and organic photovoltaic cells . The use of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives further highlights the chemical robustness and reactivity of these materials .

科学的研究の応用

Synthesis of Carboxamides

Tetrakis(pyridin-2-yloxy)silane [Si(OPy) 4 ] is effectively employed as a dehydrating reagent in forming various carboxamides from corresponding carboxylic acids and amines, yielding secondary or tertiary alkyl substituted ones without basic promoters (Tozawa, Yamane, & Mukaiyama, 2005).

Organosilicon Precursors for Chemical Vapor Deposition

Organosilicon compounds like trimethyl(cyclohexyl)silane Me3SiC6H11 are synthesized, purified, and identified for their thermal stability and volatility, making them suitable for chemical vapor deposition processes (Ermakova et al., 2016).

Synthesis of β-trifluoromethylstyrenes

(E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is used in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives, exhibiting moderate to good yields (Omote et al., 2012).

Organic Chemistry Applications

3-(Trimethylsilyl)-1,4-cyclohexadiene is used as a building block for the synthesis of cyclitols, as an allylation reagent, and as a silane transfer reagent in organic chemistry (Simonneau & Oestreich, 2016).

Synthesis of Functionalized Benzosiloles

Trimethylstannyllithium promotes cyclization of (o-alkynylphenyl)silane into 3-stannylbenzosilole, enabling the modular synthesis of functionalized benzosiloles for electronic materials (Ilies et al., 2008).

Electrolyte Solvents for Li-ion Batteries

Novel silane compounds like {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane are synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries, demonstrating high lithium-ion conductivities (Amine et al., 2006).

Photopatternable Monolayers

Trimethoxy-[11-(2-nitrobenzyloxy)undecyl]silane and similar compounds are used for the covalent assembly of siloxane-based photopatternable monolayers, useful in generating reactive hydroxyl-terminated monolayers (Zubkov et al., 2005).

Silylation of Surfaces

Organofunctional silanes, including trimethoxyalkyl and trialkylmethoxy silanes, are used for bonding plastic substrates to PDMS membranes, enhancing the hydrophobicity and activity in applications like microfluidics (Lee & Ram, 2009).

Safety And Hazards

Silane, (1-cyclohexen-1-yloxy)trimethyl- is a flammable liquid and vapor . It may be harmful if swallowed . It causes serious eye irritation and skin irritation . It is corrosive to the respiratory tract . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

cyclohexen-1-yloxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEMOANGDSSPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064441 | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

CAS RN |

6651-36-1 | |

| Record name | 1-(Trimethylsiloxy)cyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6651-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene, 1-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (1-cyclohexen-1-yloxy)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-cyclohexen-1-yloxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)